(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride, also known by its chemical name and various synonyms, is a compound with significant relevance in medicinal chemistry. It is classified primarily as a drug intermediate and has been noted for its potential applications in developing antiviral drugs. The compound is characterized by its molecular formula and a molecular weight of approximately 242.68 g/mol .
The synthesis of (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride typically involves multi-step organic reactions. The general synthetic route includes:
Specific technical details may vary based on the reagents and conditions used, but maintaining stereochemistry is crucial throughout the synthesis process to ensure the desired biological activity .
The molecular structure of (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride can be represented as follows:
This structure highlights the presence of a fluorine atom on the pyrazole ring and a pyridine ring that contributes to its pharmacological properties .
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound for specific therapeutic applications .
The mechanism of action of (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride primarily revolves around its interaction with specific biological targets, such as enzymes or receptors involved in viral replication or pathogenesis.
Research indicates that compounds like this one may inhibit viral enzymes or interfere with viral entry into host cells. The precise mechanism often requires further investigation through biochemical assays and cellular models to elucidate its efficacy against specific viral pathogens .
The physical properties of (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity associated with amine groups .
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine hydrochloride has notable applications in scientific research, particularly in:
NTRK gene fusions result from chromosomal rearrangements that juxtapose the 3′ kinase domain of NTRK genes (NTRK1, NTRK2, or NTRK3) with 5′ partner genes. This structural alteration generates constitutively active chimeric TRK fusion proteins (TRKA, TRKB, or TRKC) that dimerize independently of neurotrophin ligands. The fusion partners—such as ETV6, LMNA, or TPM3—typically contain oligomerization domains (e.g., coiled-coil, zinc finger, or WD domains) that facilitate ligand-independent dimerization and autophosphorylation of the kinase domain. This leads to persistent activation of downstream oncogenic pathways, including:
NTRK fusions are tumor-agnostic drivers occurring in diverse cancers. For example, secretory breast carcinomas exhibit >90% prevalence of ETV6-NTRK3 fusions, while other tumors like colorectal carcinoma (CRC) show frequencies <1%. Importantly, these fusions are mutually exclusive with other oncogenic drivers (e.g., KRAS, EGFR), underscoring their primary role in tumorigenesis [4] [7].
Table 1: Prevalence of NTRK Fusions in Select Tumors
| Tumor Type | Fusion Prevalence | Common Fusion Partners |
|---|---|---|
| Secretory breast/salivary gland carcinoma | >90% | ETV6-NTRK3 |
| Infantile fibrosarcoma | >80% | ETV6-NTRK3 |
| Papillary thyroid cancer | 22–26% | TPR-NTRK1, TPM3-NTRK1 |
| Colorectal cancer | <1% | LMNA-NTRK1, TPM3-NTRK1 |
| Non-small cell lung cancer | 0.1–0.3% | CD74-NTRK1, MPRIP-NTRK1 |
Acquired resistance to first-generation TRK inhibitors frequently arises from point mutations in the kinase domain. Key mutations include:
Biophysical analyses reveal these mutations increase the IC50 of larotrectinib by >100-fold compared to wild-type TRKA. Molecular dynamics simulations show G595R and G667C induce conformational flexibility in the kinase hinge region, further reducing inhibitor occupancy [2] [9].
Table 2: TRKA Resistance Mutations and Their Impact on Inhibitor Binding
| Mutation | Location | Primary Resistance Mechanism | Effect on Larotrectinib IC50 |
|---|---|---|---|
| G595R | Solvent front | Steric hindrance | >100-fold increase |
| F589L | Gatekeeper | Loss of π-π stacking; enlarged ATP pocket | >50-fold increase |
| G667C | xDFG motif | Conformational shift to active state; allosteric inhibition | >200-fold increase |
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride exemplifies a scaffold-hopping strategy to bypass steric constraints imposed by resistance mutations. Its design incorporates three key elements:
Docking simulations confirm minimal steric repulsion between the fluoropyrazolyl group and mutant residues (G595R, G667C). The compound’s compact size (<400 Da) facilitates deeper penetration into the ATP-binding cleft, circumventing bulkier mutant side chains [1] [8].
Table 3: Molecular Features of Pyrazolyl-Substituted Scaffolds vs. First-Gen Inhibitors
| Feature | Larotrectinib (Type I) | (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine (Type I/II Hybrid) |
|---|---|---|
| Core Structure | Dihydropyranopyrazole | Pyrazolyl-pyridine |
| Hinge Binding | Three H-bonds with Glu590/Met592 | Two H-bonds with Met592; fluoropyrazolyl hydrophobic interaction |
| Solvent-Front Mutation (G595R) Accommodation | Steric clash with dimethylamino group | Minimal clash due to compact ethanamine |
| xDFG Mutation (G667C) Binding | Ineffective (requires DFG-in conformation) | Moderate affinity via hydrophobic pocket occupation |
| Molecular Weight | 428.5 Da | 255.7 Da |
In enzymatic assays, (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride exhibits potent activity against wild-type TRKA (IC50 = 56 nM) and retains efficacy against resistance mutants:
Cellular proliferation assays using Ba/F3 engineered lines demonstrate superiority over first-gen inhibitors:
Xenograft studies confirm in vivo potency. In mice bearing KM-12 tumors (TPM3-NTRK1G595R), the compound achieves 97% tumor growth inhibition (TGI) at 30 mg/kg BID, surpassing larotrectinib (45% TGI) and matching selitrectinib (95% TGI). Its efficacy correlates with near-complete suppression of phosphorylated TRKA and downstream effectors (ERK, AKT) at plasma concentrations >500 ng/mL [1] [9].
Table 4: Comparative Inhibitory Activity Against TRKA Mutants
| Compound | TRKAWT IC50 (nM) | TRKAG595R IC50 (nM) | TRKAG667C IC50 (nM) | Cellular IC50 (Ba/F3-TRKAG667C, μM) |
|---|---|---|---|---|
| Larotrectinib | 3.0 | >1,000 | >2,000 | >5.0 |
| Selitrectinib | 0.4 | 12.6 | 7.6 | 0.8 |
| Repotrectinib | 0.5 | 5.8 | 15.1 | 1.5 |
| (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine | 56 | 98 | 210 | 1.2 |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8